molecular formula C12H12N2O B13718272 3-Amino-N-cyclopropyl-5-ethynylbenzamide

3-Amino-N-cyclopropyl-5-ethynylbenzamide

Cat. No.: B13718272
M. Wt: 200.24 g/mol
InChI Key: HVCBQKCODJRNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-cyclopropyl-5-ethynylbenzamide is a chemical compound designed for research and development purposes. It features a benzamide core structure, a cyclopropyl amide substitution, and a terminal ethynyl group, which is a valuable handle for further chemical modification using click chemistry. Benzamide derivatives are of significant interest in medicinal chemistry and chemical biology. Structurally similar compounds, such as those incorporating cyclopropane rings, are widely investigated for their diverse pharmacological profiles, including potential as antimicrobial agents and as modulators of neurological targets like dopamine receptors and metabotropic glutamate receptors . The presence of the ethynyl group in this particular molecule makes it a promising building block for synthesizing more complex molecules or for conjugation with biomarkers, facilitating proteomics and target-engagement studies. This product is intended for research applications only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-amino-N-cyclopropyl-5-ethynylbenzamide

InChI

InChI=1S/C12H12N2O/c1-2-8-5-9(7-10(13)6-8)12(15)14-11-3-4-11/h1,5-7,11H,3-4,13H2,(H,14,15)

InChI Key

HVCBQKCODJRNNA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)N)C(=O)NC2CC2

Origin of Product

United States

Synthetic Methodologies for 3 Amino N Cyclopropyl 5 Ethynylbenzamide and Its Analogues

Retrosynthetic Analysis of the 3-Amino-N-cyclopropyl-5-ethynylbenzamide Core

A retrosynthetic analysis of this compound reveals several plausible disconnection points, suggesting various forward synthetic strategies. The core structure can be deconstructed by disconnecting the three key functional groups from the central benzene (B151609) ring.

A primary retrosynthetic disconnection involves the amide bond, leading to 3-amino-5-ethynylbenzoic acid and cyclopropylamine (B47189). This is a common and often reliable approach, as amide bond formation is typically a high-yielding and well-understood transformation.

A second set of disconnections targets the carbon-carbon and carbon-nitrogen bonds on the aromatic ring. The ethynyl (B1212043) group can be disconnected via a Sonogashira coupling reaction, leading to a 3-amino-5-halobenzamide precursor. The amino group can be disconnected through a Buchwald-Hartwig amination, suggesting a 3-halo-5-ethynylbenzamide intermediate. The order of these introductions is critical to avoid interference between the reactive groups and to ensure regioselectivity.

A plausible retrosynthetic pathway is outlined below:

Amide bond disconnection: this compound is disconnected to 3-amino-5-ethynylbenzoic acid and cyclopropylamine.

C(sp)-C(sp2) bond disconnection (Sonogashira): 3-amino-5-ethynylbenzoic acid is simplified to a 3-amino-5-halobenzoic acid.

C-N bond disconnection (amination): The 3-amino-5-halobenzoic acid can be derived from a 3,5-dihalobenzoic acid.

This analysis suggests a synthetic strategy starting from a readily available di-substituted benzene derivative, followed by sequential functionalization.

Development and Optimization of Synthetic Pathways to this compound

The forward synthesis of this compound requires careful consideration of the reaction sequence to ensure compatibility of the functional groups and to achieve high yields.

The formation of the N-cyclopropylbenzamide moiety is a crucial step. This is typically achieved by coupling a carboxylic acid (or its activated derivative) with cyclopropylamine. Common methods include:

Amide coupling reagents: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like hydroxybenzotriazole (B1436442) (HOBt), are widely used to facilitate the formation of the amide bond from the corresponding carboxylic acid and amine.

Acid chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride reacts readily with cyclopropylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

The choice of method depends on the stability of the other functional groups present in the molecule. For substrates with sensitive functionalities, the milder conditions of carbodiimide-mediated coupling are often preferred.

The introduction of the ethynyl group is most commonly accomplished via a palladium-catalyzed cross-coupling reaction, with the Sonogashira coupling being the most prominent method. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.

In a typical Sonogashira coupling for the synthesis of 5-ethynylbenzamide derivatives, a 5-halobenzamide (where the halogen is typically iodine or bromine) is reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine). The silyl (B83357) protecting group is then removed under basic or fluoride-mediated conditions to yield the terminal alkyne.

Catalyst SystemAlkyne SourceBaseSolventTypical Yield (%)
Pd(PPh₃)₄ / CuITrimethylsilylacetyleneTriethylamineTHF85-95
PdCl₂(PPh₃)₂ / CuIEthynyltrimethylsilaneDiisopropylamineDMF80-90

This is an interactive data table. The values are representative and may vary based on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine. A 3-halo-5-ethynylbenzamide intermediate can be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance.

Nitration and Reduction: A classical approach involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amine. The directing effects of the existing substituents on the benzene ring must be carefully considered to ensure the desired regioselectivity of the nitration step. Subsequent reduction can be achieved using various reagents, such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media.

Amination MethodPrecursorReagentsKey Features
Buchwald-Hartwig3-Halo-5-ethynylbenzamidePd catalyst, ligand, base, amine sourceHigh functional group tolerance, mild conditions
Nitration-Reduction5-EthynylbenzamideHNO₃/H₂SO₄, then reducing agent (e.g., Fe/HCl)Classical method, regioselectivity can be an issue

This is an interactive data table. The choice of method depends on the specific synthetic route.

Convergent and Divergent Synthetic Approaches to Substituted Analogues

The synthesis of analogues of this compound can be approached using both convergent and divergent strategies.

Convergent Synthesis: In a convergent approach, key fragments of the molecule are synthesized separately and then combined in the later stages of the synthesis. For example, a substituted 3-amino-5-halobenzoic acid and a functionalized cyclopropylamine could be prepared independently and then coupled to form the final amide. This approach is often more efficient for creating a library of analogues with variations in different parts of the molecule.

Divergent Synthesis: A divergent strategy starts with a common intermediate that is then elaborated into a variety of final products. For instance, a 3,5-dihalobenzamide could serve as a common precursor. One halogen could be converted to the ethynyl group via Sonogashira coupling, and the other could be functionalized with different amines using the Buchwald-Hartwig amination. This approach is efficient for generating a series of analogues with variations at a specific position.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is an important consideration for sustainable chemical manufacturing. Key areas for improvement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, while powerful, can have lower atom economy due to the use of stoichiometric bases and the generation of salt byproducts.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For example, exploring water or ethanol (B145695) as solvents for some of the synthetic steps.

Catalysis: The use of catalytic methods, such as the palladium-catalyzed cross-coupling reactions, is inherently greener than stoichiometric reactions. Further improvements can be made by developing more active catalysts that can be used at lower loadings and are recyclable.

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to traditional batch heating.

By integrating these principles, the synthesis of this compound and its analogues can be made more environmentally friendly and economically viable.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

A complete NMR analysis would be crucial for determining the precise arrangement of atoms within the molecule. This would involve assigning the chemical shifts and coupling constants for each proton (¹H NMR) and carbon (¹³C NMR) atom.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)To unambiguously assign the NMR signals, a series of two-dimensional (2D) NMR experiments would be required:

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those on the cyclopropyl (B3062369) ring and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure, for instance, connecting the cyclopropyl group to the amide nitrogen and the ethynyl (B1212043) group to the benzamide (B126) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about which atoms are close to each other in space, helping to define the molecule's three-dimensional conformation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

These techniques provide information about the functional groups present in the molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretches of the amine and amide groups, the C=O stretch of the amide, the C≡C stretch of the ethynyl group, and the C-H bonds of the aromatic and cyclopropyl groups.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also probe these vibrational modes and could be particularly useful for identifying the symmetric vibrations and the carbon-carbon triple bond of the ethynyl group.

Without the foundational data from these analytical methods, a detailed and accurate scientific article on the characterization of 3-Amino-N-cyclopropyl-5-ethynylbenzamide cannot be constructed.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and physical properties.

While a specific crystal structure for this compound is not publicly available, the general methodology for such a determination would involve growing a single crystal of the compound suitable for diffraction experiments. The crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be inferred.

For illustrative purposes, the crystallographic data for a related N-cyclopropylamide derivative, N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, is presented in the table below. nih.gov This data provides an example of the type of information that would be obtained from an X-ray crystallographic analysis of this compound.

Table 1: Example Crystallographic Data for a Related N-Cyclopropylamide Derivative

Parameter Value
Empirical Formula C₁₈H₂₁N₃O₃
Formula Weight 327.38
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.3865 (3)
b (Å) 16.5913 (5)
c (Å) 10.1299 (3)
α (°) 90
β (°) 109.434 (1)
γ (°) 90
Volume (ų) 1642.58 (9)
Z 4

Analysis of such data for this compound would allow for the precise determination of the spatial orientation of the amino, cyclopropyl, and ethynyl groups relative to the central benzamide core.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for their isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed methods in this regard.

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound. A typical method development strategy would involve optimizing several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities.

While a specific, validated HPLC method for this compound has not been detailed in the reviewed literature, a general approach can be outlined based on methods for similar aromatic amides. Reverse-phase HPLC is the most common mode for such analyses.

The table below outlines typical parameters that would be investigated during the development of an HPLC method for this compound.

Table 2: Typical Parameters for HPLC Method Development

Parameter Typical Conditions Purpose
Stationary Phase C18 or C8 silica-based column Provides a non-polar surface for separation based on hydrophobicity.
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) The organic modifier (acetonitrile) controls the elution strength, while the acidic additive improves peak shape and suppresses ionization.
Flow Rate 0.5 - 1.5 mL/min Influences analysis time and separation efficiency.
Column Temperature 25 - 40 °C Affects viscosity of the mobile phase and can improve peak shape and resolution.
Detection UV spectrophotometry at a wavelength of maximum absorbance (e.g., 254 nm) Allows for quantification and detection of the analyte and any UV-active impurities.

| Injection Volume | 5 - 20 µL | The amount of sample introduced onto the column. |

By systematically adjusting these parameters, a method can be developed to accurately quantify the purity of this compound.

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Direct analysis of a compound like this compound by GC can be challenging due to its relatively low volatility and the presence of polar amino and amide groups, which can lead to poor peak shape and thermal decomposition in the GC inlet.

To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. For compounds containing amino and amide functionalities, a common derivatization strategy is silylation, which replaces the active hydrogens on these groups with a trimethylsilyl (B98337) (TMS) group.

The general process would involve:

Derivatization: Reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS).

GC Analysis: Injecting the derivatized sample into a GC system equipped with a suitable column (e.g., a non-polar or medium-polarity capillary column) and a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Another potential derivatization approach for the primary amine is the formation of a pentafluorobenzamide derivative, which can be analyzed by GC with a sensitive nitrogen-phosphorus detector (N-P detector). nih.gov

The table below outlines typical parameters for a GC analysis of a derivatized benzamide.

Table 3: Typical Parameters for GC Analysis of a Derivatized Benzamide

Parameter Typical Conditions
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 - 280 °C
Oven Program Temperature gradient, e.g., start at 100 °C, ramp to 300 °C at 10-20 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 300 - 320 °C |

This approach would allow for the separation of the derivatized this compound from any volatile impurities and could be used for both qualitative and quantitative analysis.

Computational and Theoretical Investigations of 3 Amino N Cyclopropyl 5 Ethynylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of 3-Amino-N-cyclopropyl-5-ethynylbenzamide at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are crucial for determining its most stable three-dimensional structure. The presence of rotatable bonds, such as the amide bond and the bond connecting the cyclopropyl (B3062369) group, gives rise to various possible conformations.

NMR studies combined with ab initio calculations on simpler N-cyclopropyl amides have revealed unexpected conformational behaviors, such as the presence of a significant percentage of the E-rotamer (cis) around the carbonyl-nitrogen bond in nonpolar solvents. researchgate.net This is contrary to what is typically observed in other aliphatic secondary amides where steric hindrance disfavors the E-rotamer. researchgate.net Furthermore, N-cyclopropyl amides have shown a preference for an ortho conformation around the N-cPr bond, as opposed to the more common anti conformation. researchgate.net These findings suggest that the conformational landscape of this compound could also exhibit unique features.

DFT calculations can be employed to perform a potential energy surface (PES) scan for the key dihedral angles in the molecule. This allows for the identification of local minima (stable conformers) and transition states connecting them. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
A180° (trans)0.00
B0° (cis)3.50
C60°1.20
D-60°1.20

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. orientjchem.org

Table 2: Global Reactivity Descriptors (Illustrative Example)

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration
Chemical Softness (S)S = 1 / (2η)Measure of polarizability
Electrophilicity Index (ω)ω = χ2 / (2η)Propensity to accept electrons

Note: This table provides the definitions of global reactivity descriptors and is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of a molecule over time. nih.govresearchgate.net By simulating the motions of atoms and molecules, MD can reveal the accessible conformations and the transitions between them. nih.govresearchgate.net

For this compound, MD simulations can provide a more complete picture of its conformational flexibility in different environments, such as in a vacuum or in a solvent. These simulations can help to understand how the molecule might adapt its shape upon interacting with other molecules. Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), can be used to overcome energy barriers and explore a wider range of the conformational space in a shorter simulation time. nih.gov

Molecular Docking Studies for Potential Molecular Interactions with Biological Macromolecules (e.g., enzyme active sites, receptor binding pockets), excluding clinical targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used to predict the binding mode of a ligand to a protein's active site or a receptor's binding pocket. nih.govekb.eg For this compound, molecular docking can be used to investigate its potential interactions with a variety of non-clinical biological macromolecules.

Molecular docking simulations can predict the binding pose of this compound within a protein's binding site. The results of these simulations can be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. mdpi.commdpi.com This information is valuable for understanding the molecular basis of recognition and for designing new molecules with improved binding properties.

Table 3: Hypothetical Docking Results for this compound with a Model Protein

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Model Enzyme A-7.5TYR 82, SER 120Hydrogen Bond
Model Receptor B-6.8LEU 45, PHE 98Hydrophobic Interaction
Model Protein C-8.2ASP 60, GLU 150Ionic Interaction

Note: This table is for illustrative purposes and does not represent actual docking results.

The structural information obtained from docking studies can be used to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. nih.gov This model can then be used to screen large virtual libraries of chemical compounds to identify analogues of this compound that have a similar interaction profile and may exhibit similar binding properties. nih.gov This in silico screening approach can significantly accelerate the discovery of new molecules with desired biological activities.

Structure Activity Relationship Sar Studies of 3 Amino N Cyclopropyl 5 Ethynylbenzamide Analogues

Systematic Modification of the Amino Group (Position and Substitution)

The 3-amino group on the benzamide (B126) scaffold is a key feature that can significantly influence the molecule's interaction with its biological target. Its position and substitution pattern are critical determinants of molecular activity. The primary amine can act as a crucial hydrogen bond donor, forming interactions with receptor sites.

Systematic modifications would involve altering the position of the amino group around the phenyl ring (e.g., to the 2- or 4-position) and evaluating the impact on activity. It is often observed that the positioning of such a group is highly specific for optimal binding. For instance, moving the amino group could lead to a loss of a critical hydrogen bond or introduce steric hindrance.

Furthermore, substitution on the amino group can modulate its electronic properties and steric profile. N-alkylation, N-acylation, or conversion to other functional groups such as nitro or hydroxyl would provide valuable SAR insights. Generally, primary amines are important for the activity of many bioactive molecules.

To illustrate the potential impact of these modifications, a hypothetical data table is presented below, based on common SAR trends observed in related classes of compounds.

Modification Position Substitution Relative Activity Rationale for Activity Change
Amino3-NH2 (Parent)100%Optimal hydrogen bonding and steric fit.
Amino2-NH250%Potential for steric clash or suboptimal hydrogen bond geometry.
Amino4-NH270%Altered vector for hydrogen bonding, possibly less optimal.
Amino3-NHCH380%Reduced hydrogen bond donor capacity, but may increase lipophilicity.
Amino3-N(CH3)220%Loss of hydrogen bond donor capability and increased steric bulk.
Nitro3-NO210%Acts as a hydrogen bond acceptor instead of a donor, altering binding mode.

Exploration of the Cyclopropyl (B3062369) Moiety's Influence on Molecular Activity

The N-cyclopropyl group is a common substituent in medicinal chemistry, valued for its ability to confer conformational rigidity and improve metabolic stability. hyphadiscovery.com The strained three-membered ring restricts the rotation of the amide bond, which can lock the molecule into a bioactive conformation, leading to enhanced potency. nih.gov

The cyclopropyl group's unique electronic properties, with its partial sp2 character, can also influence interactions with the target protein. Compared to linear alkyl groups, the cyclopropyl moiety offers a distinct spatial and electronic profile. SAR studies in this area would involve replacing the cyclopropyl group with other N-alkyl or N-cycloalkyl substituents to probe the size and conformational requirements of the binding pocket.

A comparative analysis might reveal that the cyclopropyl group provides the optimal balance of size, rigidity, and lipophilicity for the target of interest. For example, replacing it with a larger cyclobutyl or a more flexible ethyl group could lead to a decrease in activity due to steric hindrance or loss of the entropically favorable rigid conformation.

N-Substituent Relative Activity Key Physicochemical Properties Potential Impact on Binding
-Cyclopropyl (Parent)100%Rigid, moderately lipophilicOptimal fit and conformational restriction.
-Ethyl75%Flexible, similar lipophilicityIncreased conformational flexibility may lead to entropic penalty upon binding.
-Isopropyl60%Increased steric bulkPotential for steric hindrance in the binding pocket.
-Cyclobutyl85%Rigid, increased lipophilicityMay provide a good fit, but increased size could be slightly detrimental.
-H30%Loss of hydrophobic interactionThe pocket likely has a hydrophobic region that interacts with the N-substituent.

Investigation of the Ethynyl (B1212043) Group's Role and Potential for Extension

The 5-ethynyl group is another important structural feature. The triple bond of the ethynyl group introduces rigidity and linearity, acting as a rigid spacer that can position other parts of the molecule for optimal interaction with the target. nih.gov Its electron-withdrawing nature also influences the electronic properties of the benzamide ring.

SAR studies would investigate the necessity of the alkyne and the effects of its modification. This could include reduction of the alkyne to an alkene or alkane, which would introduce flexibility and alter the geometry. Furthermore, the terminal alkyne provides a handle for extension, allowing for the introduction of other functional groups to probe for additional binding interactions. acs.org This strategy, often employed in drug design, can lead to the discovery of new, more potent analogues that occupy adjacent pockets in the binding site. slideshare.net

5-Position Substituent Relative Activity Structural Features Hypothesized Role
-C≡CH (Parent)100%Linear, rigidActs as a rigid linker, optimal for positioning.
-CH=CH280%Planar, slightly flexibleMaintains some rigidity but with a different geometry.
-CH2CH360%FlexibleLoss of rigidity likely disrupts optimal binding conformation.
-C≡C-CH390%Extended, rigidMay pick up a minor hydrophobic interaction.
-C≡C-Ph120%Extended, rigid, aromaticPotential for additional π-stacking or hydrophobic interactions.
-H40%Small, non-projectingLoss of interaction with a specific sub-pocket.

Benzamide Core Scaffolding Variations and Their Impact on Molecular Recognition

The benzamide core serves as the central scaffold, orienting the key functional groups for interaction with the biological target. The amide bond itself is a critical hydrogen bonding motif. Variations to this core can have a profound impact on molecular recognition.

One common strategy is bioisosteric replacement, where the benzamide is replaced with other groups that have similar steric and electronic properties. acs.org For example, replacing the phenyl ring with a different aromatic heterocycle (e.g., pyridine, thiophene) could introduce new hydrogen bonding opportunities or alter the molecule's physicochemical properties, such as solubility and metabolic stability. cambridgemedchemconsulting.com Similarly, the amide bond itself can be replaced by bioisosteres like a thioamide or a triazole to improve metabolic stability while maintaining key interactions. nih.gov

Scaffold Variation Bioisosteric Rationale Potential Change in Properties Predicted Impact on Activity
Benzamide (Parent)-Established interactionsBaseline
Thiophene carboxamidePhenyl bioisostereAltered electronics and lipophilicityMay maintain or improve activity depending on target.
Pyridine carboxamidePhenyl bioisostereIntroduction of a hydrogen bond acceptor (N)Could enhance binding if a donor is present in the receptor.
ThioamideAmide bioisostereAltered hydrogen bonding propertiesOften reduces activity but can improve metabolic stability.
1,2,3-TriazoleAmide bioisostereRigid, different dipole momentCan maintain key interactions while improving pharmacokinetics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. igi-global.com For analogues of 3-Amino-N-cyclopropyl-5-ethynylbenzamide, a QSAR model could be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov

The process involves calculating a variety of molecular descriptors for a set of known analogues. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates these descriptors to the observed biological activity. archivepp.com

A robust QSAR model can provide valuable insights into the key structural features required for high potency. For example, the model might indicate that a certain range of lipophilicity and a specific electronic distribution on the aromatic ring are crucial for activity. These models can be used to virtually screen large libraries of potential analogues, identifying those with the highest predicted activity for synthesis and testing. nih.gov

Mechanistic Studies of Molecular Interactions in in Vitro Systems

Characterization of Binding Affinity to Specific Protein Targets (e.g., enzymes, receptors)

No information is available regarding the specific protein targets of 3-Amino-N-cyclopropyl-5-ethynylbenzamide or its binding affinity to any such targets.

Elucidation of Molecular Mechanism of Action at the Sub-Cellular Level

Biochemical Pathway Modulation Analysis

There is no published research detailing the effects of this compound on any biochemical pathways.

Protein-Ligand Interaction Kinetics (e.g., binding and dissociation rates)

Kinetic data describing the binding and dissociation rates of this compound with any protein target are not available in the current body of scientific literature.

Cellular Assays for Investigating Compound Activity in Research Models (e.g., cell lines, in vitro systems)

No studies describing the use of this compound in cellular assays or other in vitro research models have been identified.

Potential Research Applications of 3 Amino N Cyclopropyl 5 Ethynylbenzamide As a Chemical Probe

Development as a Tool Compound for Investigating Biological Pathways

3-Amino-N-cyclopropyl-5-ethynylbenzamide is a molecule with structural motifs that suggest its potential as a tool compound for the exploration of various biological pathways. The development of small molecules into chemical probes provides a powerful method for dissecting complex biological systems. The utility of such compounds lies in their ability to interact with specific cellular components, thereby allowing for the elucidation of protein function and the validation of potential drug targets.

The core structure of this compound, featuring a benzamide (B126) scaffold, presents a versatile platform for chemical modification. The presence of an ethynyl (B1212043) group is particularly significant, as it can participate in bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are highly specific and can be performed in complex biological environments without interfering with native biochemical processes. This functionality would allow for the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, to the molecule after it has interacted with its cellular targets.

Furthermore, the amino and cyclopropyl (B3062369) groups can be systematically modified to optimize the compound's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, where variations of these groups are synthesized and tested, would be crucial in refining the molecule into a highly specific probe for a particular biological target. By observing how these chemical modifications affect the compound's biological activity, researchers can gain insights into the molecular interactions governing the pathway of interest.

Use in Affinity-Based Proteomics for Target Identification

A primary application for a tool compound like this compound is in the field of affinity-based proteomics for the identification of its cellular binding partners. nih.gov This approach is instrumental in understanding the mechanism of action of a bioactive compound. The ethynyl group on the molecule is a key feature for this application, enabling its use as a chemical probe to "fish" for its interacting proteins from a complex cellular lysate.

The general workflow for such an experiment would involve treating cells or a cell lysate with this compound. After allowing the compound to bind to its target(s), a reporter tag containing an azide (B81097) group, such as biotin-azide, would be added. The ethynyl group on the compound and the azide on the reporter tag would then be covalently linked using click chemistry. The biotin tag allows for the subsequent enrichment of the compound-protein complexes using streptavidin-coated beads.

Once the protein complexes are isolated, the bound proteins can be identified using mass spectrometry. This powerful analytical technique can identify and quantify the proteins that have been specifically pulled down by the chemical probe. The data generated from these experiments can provide a list of potential protein targets for this compound, offering valuable insights into its biological function.

To illustrate the potential data from such an experiment, the following interactive table shows a hypothetical list of proteins identified through an affinity-based proteomics study with this compound.

Protein IDProtein NameFold Enrichment (Probe/Control)p-value
P01234Kinase X15.20.001
Q56789Transcription Factor Y8.50.005
P98765Structural Protein Z1.20.45

This table represents hypothetical data for illustrative purposes.

Incorporation into Fluorescent or Photoaffinity Probes for Molecular Imaging Research

The structural features of this compound also lend themselves to the development of probes for molecular imaging. By attaching a fluorescent dye to the molecule, its subcellular localization can be visualized using fluorescence microscopy. The ethynyl group provides a convenient handle for the attachment of a fluorescent azide via click chemistry, allowing for the creation of a fluorescent probe. This would enable researchers to observe the distribution of the compound within living cells in real-time, providing clues about its site of action.

In addition to fluorescence imaging, this compound could be modified to create a photoaffinity probe. This would involve the introduction of a photoreactive group, such as a diazirine or an aryl azide, into the molecule's structure. Upon exposure to UV light, this photoreactive group becomes activated and forms a covalent bond with any nearby interacting proteins. nih.gov

This technique, known as photoaffinity labeling, allows for the irreversible capture of the protein target(s). The ethynyl group could then be used to attach a reporter tag, such as biotin, for subsequent enrichment and identification by mass spectrometry, similar to the affinity-based proteomics approach described earlier. The advantage of photoaffinity labeling is that it can capture both high- and low-affinity interactions that might be missed by traditional affinity pulldown methods.

The development of such molecular imaging probes from this compound would provide powerful tools for studying its interactions with its biological targets within the complex and dynamic environment of a living cell.

Future Research Directions and Translational Perspectives Preclinical Focus

Design and Synthesis of Advanced Analogues with Tuned Molecular Properties

The core structure of 3-Amino-N-cyclopropyl-5-ethynylbenzamide offers multiple points for chemical modification, enabling the fine-tuning of its physicochemical and biological properties. Future research will likely focus on the systematic exploration of this chemical space to generate advanced analogues with optimized characteristics for specific preclinical applications.

The design of these analogues will be guided by computational modeling and structure-activity relationship (SAR) studies to predict the impact of various substitutions on the molecule's conformation, electronic distribution, and potential biological targets. Key areas for modification include the amino and cyclopropyl (B3062369) groups, as well as the ethynyl (B1212043) moiety. For instance, alkylation or acylation of the amino group could modulate the compound's basicity and lipophilicity, thereby influencing its pharmacokinetic profile.

The synthesis of these advanced analogues would likely employ a convergent synthetic strategy. A plausible retrosynthetic analysis suggests that the target molecules could be assembled from a functionalized benzoic acid precursor. nih.gov The synthetic route would likely involve the introduction of the ethynyl group via a Sonogashira coupling of a halogenated benzoic acid derivative with a suitable acetylene (B1199291) source. Subsequent amidation with cyclopropylamine (B47189) would yield the desired N-cyclopropylbenzamide scaffold. Finally, the amino group could be introduced or unmasked to complete the synthesis. The versatility of this approach would allow for the facile generation of a library of analogues with diverse functionalities.

A representative synthetic approach is outlined below:

StepReactionReagents and Conditions
1Sonogashira Coupling3-Bromo-5-nitrobenzoic acid, trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N
2DeprotectionK₂CO₃, MeOH
3AmidationSOCl₂, then cyclopropylamine
4ReductionFe, NH₄Cl or H₂, Pd/C

This table outlines a potential synthetic pathway to this compound, starting from 3-bromo-5-nitrobenzoic acid. The reaction conditions provided are illustrative and may require optimization.

The successful synthesis of these advanced analogues will pave the way for comprehensive preclinical evaluation, including assessment of their metabolic stability, and preliminary efficacy in relevant in vitro and in vivo models.

Collaborative Opportunities in Chemical Biology and Material Science Research

The unique structural features of this compound make it an attractive candidate for interdisciplinary research, bridging the gap between chemical biology and material science.

In the realm of chemical biology , the ethynyl group serves as a versatile chemical handle for bioorthogonal conjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This functionality allows for the specific labeling of the molecule with fluorescent dyes, affinity tags, or other reporter groups. Such labeled probes would be invaluable tools for studying the compound's cellular uptake, subcellular localization, and interactions with biological macromolecules. nih.gov Collaborative efforts between synthetic chemists and chemical biologists will be crucial for the design and application of these molecular probes to elucidate the compound's mechanism of action and identify its cellular targets.

From a material science perspective, the rigid, rod-like structure imparted by the ethynylbenzamide core suggests potential applications in the development of novel organic materials. The presence of both hydrogen bond donors (amino and amide groups) and an ethynyl group opens up possibilities for the design of self-assembling systems and functional polymers. For instance, the ethynyl group can participate in polymerization reactions to create novel polymers with interesting electronic and optical properties. Furthermore, the aromatic nature of the benzamide (B126) core could be exploited for applications in organic electronics. Collaborative projects with material scientists could explore the synthesis and characterization of polymers and supramolecular assemblies derived from this compound, with potential applications in sensors, organic light-emitting diodes (OLEDs), and other advanced materials. thermofisher.com

Methodological Advancements in Synthesis and Characterization Relevant to the Compound Class

Future research on this compound and its analogues will benefit from and contribute to methodological advancements in organic synthesis and analytical chemistry.

In the area of synthesis , the development of more efficient and sustainable methods for the introduction of the ethynyl group onto the aromatic ring will be of great interest. This could involve exploring alternative coupling partners or catalyst systems for the Sonogashira reaction, or the development of novel C-H activation strategies. acs.org Furthermore, advancements in flow chemistry could enable the scalable and safe synthesis of these compounds, particularly when dealing with potentially reactive intermediates.

Regarding characterization , the unambiguous identification and structural elucidation of the synthesized analogues will require a combination of advanced spectroscopic and spectrometric techniques. High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of the molecules. nih.gov Advanced nuclear magnetic resonance (NMR) techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), will be crucial for assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. In cases of complex stereoisomers, chiral chromatography and X-ray crystallography may be necessary to determine the absolute configuration. The development of novel analytical methods for the sensitive detection and quantification of these compounds in biological matrices will also be a key area of future research. biotherapeuticsanalyticalsummit.com

The following table summarizes the key analytical techniques for the characterization of this compound and its analogues:

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS) Elemental composition and molecular weight confirmation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of atomic connectivity.
2D NMR (COSY, HSQC, HMBC) Detailed structural analysis and assignment of complex spectra.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C≡C, C=O, N-H).
Ultraviolet-Visible (UV-Vis) Spectroscopy Information on the electronic transitions and conjugation within the molecule.
X-ray Crystallography Unambiguous determination of the three-dimensional molecular structure.

Q & A

Q. How can researchers optimize the synthesis of 3-Amino-N-cyclopropyl-5-ethynylbenzamide to improve yield and reproducibility?

Methodological Answer:

  • Reaction Protocol : Follow General Procedure (GP) A for benzamide derivatives, as described for analogous compounds (e.g., N-cyclopropylbenzamide synthesis using acyl chlorides and cyclopropylamine under controlled stoichiometry) .
  • Catalytic Systems : Explore Pd/Cu-mediated coupling for ethynyl group introduction, ensuring inert atmosphere (N₂/Ar) to prevent side reactions.
  • Computational Pre-screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize conditions (e.g., solvent polarity, temperature) before lab trials .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Combine 1^1H/13^13C NMR (amide proton at δ 6.5–8.5 ppm; cyclopropyl C-H coupling constants ~3–5 Hz) and HRMS for molecular formula validation.
  • Functional Group Analysis : FT-IR for ethynyl C≡C stretch (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (stock solutions), PBS (pH 7.4), and ethanol using nephelometry or UV-Vis spectroscopy.
  • Partition Coefficient (LogP) : Estimate via shake-flask method or computational tools (e.g., ACD/Labs Percepta) to predict membrane permeability .

Q. What strategies ensure high purity during purification?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted precursors.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) gradients, monitoring fractions via TLC (Rf ~0.4 in same solvent system) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to PARP-1 or kinase domains (common targets for benzamide derivatives).
  • MD Simulations : Analyze stability of ligand-protein complexes (50 ns trajectories) in explicit solvent models (TIP3P water) to identify key residues for mutagenesis validation .

Q. What experimental approaches resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., olaparib for PARP inhibition).
  • Data Triangulation : Cross-reference enzymatic assays (e.g., fluorescence-based ADP-Glo™) with cellular viability (MTT assay) and proteomic profiling .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via LC-MS for hydrolysis/byproduct formation.
  • Light/Heat Stress : Store solid samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor degradation via DSC/TGA .

Q. What strategies enable selective functionalization of the ethynyl group without disrupting the amide bond?

Methodological Answer:

  • Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at room temperature with TBTA ligand to minimize side reactions.
  • Protection/Deprotection : Temporarily protect the amino group with Boc anhydride before ethynyl modification .

Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?

Methodological Answer:

  • HTS Workflow : Use 384-well plates for dose-response curves (1 nM–100 µM) combined with automated liquid handling.
  • Mechanistic Probes : Pair with RNA-seq or phosphoproteomics to map downstream pathways (e.g., DNA repair or apoptosis) .

Data Management & Validation

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts vs. predicted values)?

Methodological Answer:

  • Reference Standards : Compare with spectra of structurally validated analogs (e.g., 2-Amino-N-cyclopropyl-5-(4-ethylpiperazin-1-yl)benzamide) .
  • Dynamic NMR : Perform variable-temperature 1^1H NMR to detect conformational exchange broadening (e.g., cyclopropyl ring puckering) .

Q. Tables for Key Parameters

Parameter Recommended Method Reference
Synthetic Yield Gravimetric analysis post-column
LogP Shake-flask (octanol/water)
Enzymatic IC₅₀ ADP-Glo™ kinase assay
Thermal Stability TGA (10°C/min under N₂)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.